5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound "5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, the Gewald synthesis technique is employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which can be further treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents to the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed through techniques such as X-ray crystallography, as demonstrated in the structural determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The crystallographic analysis reveals the spatial arrangement of the substituents and the planarity or non-planarity of the pyrazole ring system in relation to other functional groups.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to yield different products depending on the aryl substituent, demonstrating the influence of substituents on the reaction pathway . Additionally, the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes leads to the formation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity and stability. The crystal packing and intermolecular hydrogen bonding, as observed in the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, play a significant role in the solid-state properties of these compounds . The nonlinear optical activity of certain pyrazole derivatives is attributed to the small energy gap between the frontier molecular orbitals .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds related to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been a focus of several studies. For instance, the synthesis of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was achieved through a reaction involving a similar compound. This study highlights the methods of synthesis and the crystalline structure of the resulting compound (Arderne, Fotsing, & Ndinteh, 2021).
Characterization of Derivatives : Research has also been conducted on the synthesis and characterization of derivatives of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. For example, a study focused on the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showcasing the chemical process and characterization of this compound (Attaryan, Antanosyan, & Asratyan, 2008).
Chemical Reactions and Properties
Chemical Reactions : Research has explored the use of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in chemical reactions. For instance, the compound has been used in the synthesis of novel and efficient 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).
Formylation Studies : The Vilsmeier-Haak formylation process has been used to form 4-formyl derivatives of 3,5-dimethyl-1H-pyrazoles, including 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan et al., 2006).
Biological Applications and Investigations
Bioactive Compounds Synthesis : The synthesis of pyrazole oxime derivatives containing a N-Pyridylpyrazole moiety, including compounds related to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, has been researched for their potential insecticidal activities (Xiao et al., 2020).
Anti-Microbial Properties : Studies have also investigated the anti-microbial properties of compounds related to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. For example, new quinolinyl chalcones containing a pyrazole group showed promising anti-microbial properties (Prasath et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not mentioned in the literature, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities. They are often used as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.
properties
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOGDKGNNDJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377394 |
Source
|
Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26990-71-6 |
Source
|
Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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